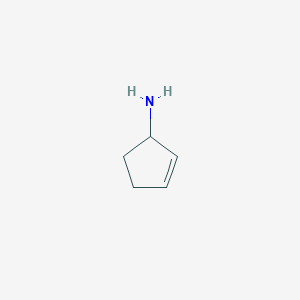

Cyclopent-2-en-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N |

|---|---|

Molecular Weight |

83.13 g/mol |

IUPAC Name |

cyclopent-2-en-1-amine |

InChI |

InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1,3,5H,2,4,6H2 |

InChI Key |

VSYCRDXNSAXDIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopent 2 En 1 Amine and Its Functionalized Derivatives

Stereoselective and Enantioselective Approaches to Cyclopent-2-en-1-amine

The control of stereochemistry is paramount in the synthesis of bioactive compounds. The following sections outline modern strategies to produce chiral this compound derivatives with high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic or expensive metals. One-pot cascade reactions utilizing multiple organocatalysts can construct complex molecules from simple precursors with high enantioselectivity. nih.govnih.gov For instance, a multicatalytic process involving a secondary amine and an N-heterocyclic carbene (NHC) can be employed for the asymmetric synthesis of functionalized cyclopentanones, which are versatile precursors to this compound. nih.gov

The process can initiate with a secondary amine-catalyzed Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde. This is followed by an intramolecular crossed benzoin (B196080) reaction catalyzed by an N-heterocyclic carbene to yield densely functionalized cyclopentanones with high enantioselectivities. nih.gov Subsequent chemical transformations can then convert the ketone functionality into the desired amine. This multicatalytic approach allows for the construction of complex cyclopentyl systems from readily available starting materials in a single, efficient operation. nih.gov

Recent developments have also focused on the direct organocatalytic allylation of imines to generate chiral homoallylic amines, a strategy that can be adapted for cyclic systems. nih.govresearchgate.net Chiral phosphoric acids and other hydrogen-bond donors have proven effective in activating imines towards nucleophilic attack, offering a promising route to chiral amine scaffolds. nih.gov

| Catalyst System | Reaction Type | Key Feature | Enantioselectivity |

|---|---|---|---|

| Secondary Amine / N-Heterocyclic Carbene | Michael Addition / Intramolecular Crossed Benzoin | One-pot multicatalytic cascade | High |

| Chiral Phosphoric Acid | Asymmetric Allylation of Imines | Metal-free activation of imines | Moderate to Excellent |

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis. While specific examples focusing solely on this compound are specialized, general methodologies for the asymmetric allylation of imines are well-established and applicable. researchgate.net Catalytic systems based on metals like iridium, rhodium, or palladium are frequently used to construct chiral amine functionalities.

For example, asymmetric allylation using organometallic reagents in the presence of a chiral transition-metal catalyst can provide access to chiral homoallylic amines with excellent enantioselectivities. nih.gov The mechanism often involves the formation of a chiral metal-allyl complex, which then attacks an imine substrate in a highly face-selective manner. The choice of metal, ligand, and reaction conditions is crucial for achieving high yield and stereocontrol.

A classic yet reliable strategy for controlling stereochemistry involves the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed, yielding the enantiomerically enriched product.

Commonly used auxiliaries include Evans oxazolidinones and camphorsultam. wikipedia.org In the context of this compound synthesis, an auxiliary could be attached to a cyclopentenone precursor via the carbonyl group. Subsequent diastereoselective functionalization, such as a conjugate addition or an amination reaction, would be directed by the steric hindrance of the auxiliary. For instance, the bulky substituent on the auxiliary can effectively block one face of the molecule, forcing the incoming reagent to attack from the opposite face. wikipedia.org The final step involves the cleavage of the auxiliary to release the chiral product. This method is particularly valuable in the early stages of drug development due to its reliability and versatility. wikipedia.org

Diastereoselective synthesis aims to form a single diastereomer from a reaction that can potentially produce multiple. This is often achieved by taking advantage of existing stereocenters in the starting material or by using chiral reagents.

A powerful strategy for creating highly functionalized, tetrasubstituted cyclopentenyl frameworks involves a combination of organocatalysis and a multicomponent reaction. nih.gov An asymmetric Michael addition–hemiacetalization between an α-cyanoketone and an α,β-unsaturated aldehyde can generate a chiral cyclic hemiacetal. This intermediate then participates in a diastereoselective intramolecular isocyanide-based multicomponent reaction with an amine and an isocyanide. This sequence furnishes complex cyclopentenyl amines with excellent diastereoselectivity (often >99:1 dr) and high enantiomeric excess. nih.gov

Another approach involves the diastereoselective Morita-Baylis-Hillman (MBH) reaction between chiral N-sulfinimines and 2-cyclopenten-1-one, which can achieve high diastereoselectivity with the use of appropriate phosphine (B1218219) catalysts. acs.org

| Method | Starting Materials | Key Intermediate | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Isocyanide-based Multicomponent Reaction | Hemiacetal, Amine, Isocyanide | Chiral Cyclic Hemiacetal | Up to >99:1 |

| Morita-Baylis-Hillman (MBH) Reaction | Chiral Aryl N-Sulfinimines, 2-Cyclopent-1-one | MBH Adduct | High |

Novel Reaction Cascades and Rearrangements in this compound Synthesis

Reaction cascades and rearrangements offer an elegant and efficient means to build molecular complexity from simple starting materials in a single operation.

The aza-Piancatelli rearrangement is a powerful acid-catalyzed reaction that transforms 2-furylcarbinols into 4-aminocyclopentenone derivatives. researchgate.netorgsyn.org This reaction provides rapid access to the core structure of this compound. The rearrangement proceeds with high diastereoselectivity, typically affording the trans isomer. nih.gov

The reaction is catalyzed by various Lewis or Brønsted acids, such as Dysprosium(III) triflate (Dy(OTf)₃) or a chiral Brønsted acid for an enantioselective variant. researchgate.netnih.gov When a chiral catalyst is used, the reaction can provide valuable chiral 4-amino-2-cyclopentenone building blocks in high yields with excellent enantioselectivities. researchgate.net The versatility of the reaction allows for a wide range of furylcarbinols and anilines to be used, making it a highly valuable tool for generating diverse this compound derivatives. researchgate.net For example, the reaction between furan-2-yl(phenyl)methanol and mesitylamine in the presence of 5 mol% Dy(OTf)₃ at 80 °C in acetonitrile yields 4-(mesitylamino)-5-phenylcyclopent-2-en-1-one. orgsyn.org

Recently, the rearrangement has been successfully applied to derivatives of 5-azidomethylfurfural (AMF), a platform chemical derived from renewable biomass. This provides a sustainable route to nitrogenous cyclopentenones, where the azide group can be further transformed into other nitrogen-containing functionalities like amines or triazoles.

| Catalyst | Substrates | Product | Selectivity |

|---|---|---|---|

| Dy(OTf)₃ | 2-Furylcarbinols, Amines | trans-4-Amino-5-substituted-cyclopent-2-enones | High diastereoselectivity |

| Chiral Brønsted Acid | 2-Furylcarbinols, Anilines | Chiral 4-aminocyclopentenones | Excellent enantioselectivity and diastereoselectivity |

Tandem Ring Closure-Michael Addition-Elimination Sequences

Tandem reactions, which involve the formation of multiple bonds in a single operation, offer an efficient and atom-economical approach to complex molecules. The tandem ring closure-Michael addition-elimination sequence is a powerful strategy for the stereoselective synthesis of substituted cyclopentene (B43876) structures. This methodology typically begins with acyclic precursors designed to undergo an initial ring-closing event, which is then followed by an intramolecular Michael addition and a subsequent elimination step to furnish the final cyclopentenyl product.

One notable application of this sequence is the reaction of (Z)-1,4-diketones with functionalized nitroalkanes. In the presence of a base such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene), this reaction yields 4-alkylidenecyclopent-2-en-1-ones with high stereoselectivity for the E-isomer. researchgate.net While this example leads to a ketone, the underlying principle of forming the five-membered ring through this tandem sequence is directly applicable to the synthesis of amine derivatives by modifying the starting materials or subsequent reaction steps.

The key steps in this process are:

Ring Closure: An initial condensation or cyclization to form a five-membered ring intermediate.

Michael Addition: An intramolecular conjugate addition of a nucleophile (often an enolate) to an α,β-unsaturated system within the newly formed ring. masterorganicchemistry.com This step is crucial for establishing the substitution pattern on the cyclopentane (B165970) core.

Elimination: The removal of a leaving group to introduce the double bond, resulting in the final cyclopent-2-enyl product.

This sequence provides a high degree of control over the final structure and stereochemistry of the product. The efficiency of this one-pot process is a significant advantage over stepwise syntheses. researchgate.net

Cyclization Reactions for Cyclopentenyl Moiety Formation

The formation of the cyclopentenyl ring is a cornerstone of synthesizing this compound and its analogs. Various cyclization strategies have been developed to construct this five-membered carbocyclic framework. nih.gov These methods often rely on the intramolecular reaction of a linear precursor containing appropriately positioned reactive functional groups.

Enamines, formed from the reaction of an aldehyde or ketone with a secondary amine, can serve as key intermediates in cyclization reactions. For instance, a secondary amine with a nucleophilic side chain can react with a carbonyl compound to initiate a cyclization cascade rather than forming a stable enamine. valpo.edu

Other modern approaches include:

Ring-Closing Metathesis (RCM): A powerful transition-metal catalyzed reaction that forms cyclic olefins from acyclic dienes. Ruthenium catalysts are commonly employed for the cycloisomerization of 1,6-dienes to yield exo-methylenecyclopentanes, which can be further functionalized. organic-chemistry.org

Nazarov Cyclization: An acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones to form cyclopentenones. Asymmetric variations of this reaction are critical for producing chiral cyclopentenones, which are valuable precursors for chiral amine derivatives. acs.org

[3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. A metal-free [3+2] cycloaddition of cyclopropyl ketones to alkenes, catalyzed by a diboron(4) compound and a pyridine, yields highly substituted cyclopentanes with excellent diastereoselectivity. organic-chemistry.org

These methods provide diverse pathways to the cyclopentane and cyclopentene core, which can then be aminated or further modified to produce the target amine derivatives. nih.gov

Direct Amination and Functionalization of Cyclopentene Systems

Directly introducing amino groups onto a pre-existing cyclopentane or cyclopentene ring is an alternative and often more convergent strategy. These methods focus on C-N bond formation as a key step.

Copper-Catalyzed Double Amination of Unactivated Cyclic Ketones to Aminocyclopentenones

A significant advancement in the synthesis of aminated cyclopentene derivatives is the copper-catalyzed double amination of unactivated cyclic ketones. This method allows for the direct synthesis of α,β-diamino-substituted cyclopentenaminones from simple starting materials. nih.gov The reaction utilizes a commercially available secondary arylamine and an inexpensive copper catalyst, proceeding with high atom and step economy under mild conditions. nih.gov

The proposed mechanism involves an initial oxidative α-enamination of the cyclic ketone with one molecule of the secondary amine. This is followed by desaturation to form an α-enaminone intermediate. A subsequent intermolecular amination of this intermediate with a second molecule of the amine yields the final α,β-diamino-substituted product. nih.gov This process represents a direct difunctionalization of the cyclic ketone.

| Catalyst System | Substrate | Reagent | Product | Key Features |

| Copper Catalyst | Unactivated Cyclic Ketone | Secondary Arylamine | α,β-Diamino-substituted cyclopentenaminone | High atom economy, mild conditions, inexpensive catalyst. [2. 22] |

This methodology provides direct access to highly functionalized aminocyclopentenones, which are valuable precursors for this compound derivatives.

Epoxide Ring Opening Reactions for Aminocyclitol Preparation

The ring-opening of epoxides with nitrogen nucleophiles is a classic and highly effective method for synthesizing β-amino alcohols. scielo.org.mx This strategy is particularly useful for preparing aminocyclitols, which are hydroxylated derivatives of aminocyclopentanes and important carbosugar mimics. nih.gov The reaction proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. jsynthchem.com

The regioselectivity of the epoxide opening is a critical factor and can often be controlled. In acidic media, the nucleophile typically attacks the more substituted carbon, whereas in basic or neutral conditions, the attack occurs at the less sterically hindered carbon. jsynthchem.com An efficient synthesis of aminocyclitols starting from D-(−)-quinic acid utilizes a highly regioselective ring-opening of an epoxide intermediate with sodium azide, where steric effects direct the azide to attack the C4 position. nih.gov The resulting azide can then be reduced to the primary amine.

Various catalysts have been developed to facilitate this transformation under mild conditions, including:

Indium tribromide rroij.com

Lithium bromide rroij.com

Silica-bonded S-sulfonic acid (solvent-free conditions) scielo.org.mx

Acetic acid (metal- and solvent-free)

These methods provide reliable access to aminocyclopentanol structures, which can be further elaborated to yield various this compound derivatives.

Synthesis of Substituted this compound Derivatives for Structure-Reactivity Studies

The synthesis of a diverse library of substituted derivatives is essential for conducting structure-reactivity relationship (SAR) studies. These studies are crucial for optimizing the biological activity or chemical properties of a lead compound. Methodologies that allow for the systematic variation of substituents on the cyclopentenyl amine core are therefore of high value.

An efficient strategy combines organocatalysis with multicomponent reactions to generate structurally unique, tetrasubstituted cyclopentenyl frameworks. nih.gov For example, an asymmetric Michael addition–hemiacetalization can be used to construct a chiral cyclic hemiacetal. This intermediate can then participate in a diastereoselective intramolecular isocyanide-based multicomponent reaction to furnish highly complex and functionalized cyclopentenyl amines. This approach allows for diversity by simply changing the amine or isocyanide component in the reaction. nih.gov

The synthesis of cyclopentane-based muraymycin analogs, which target the MraY enzyme in bacteria, provides another example. In this work, various lipophilic side chains were installed on a cyclopentane amino alcohol core to investigate their effect on MraY inhibition. nih.gov Key synthetic steps included diastereoselective aldol reactions to set up the amino alcohol stereochemistry, followed by glycosylation and reductive alkylation to introduce the desired side chains. nih.gov

| Synthetic Strategy | Key Features | Application |

| Isocyanide-Based Multicomponent Reaction | High stereoselectivity, structural diversity from simple inputs. nih.gov | Rapid generation of complex peptidomimetics and natural product hybrids. nih.gov |

| Reductive Alkylation | Installation of diverse side chains onto a core amine structure. nih.gov | SAR studies of enzyme inhibitors, such as muraymycin analogs. nih.gov |

| Cyclocondensation Reactions | One-pot synthesis of heterocycles from simple precursors like alkyl dihalides and primary amines. organic-chemistry.org | Creation of fused-ring systems and diverse heterocyclic amines. |

These advanced synthetic methodologies enable the targeted preparation of a wide array of this compound derivatives, facilitating detailed investigations into how structural modifications influence their chemical and biological properties.

Complex Chemical Reactivity and Mechanistic Investigations of Cyclopent 2 En 1 Amine Transformations

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of Cyclopent-2-en-1-amine imparts significant nucleophilic character, making it a focal point for reactions with a wide range of electrophilic species. This reactivity is fundamental to its application in the synthesis of more complex molecular architectures.

Reactions with Electrophiles and Carbonyl Compounds

The primary amine group of this compound readily reacts with various electrophiles. A common transformation is acylation or sulfonylation, where the amine attacks an acyl or sulfonyl halide, leading to the formation of a stable amide or sulfonamide, respectively. For instance, the reaction with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) proceeds smoothly to yield the corresponding N-sulfonated product. rsc.org This reaction underscores the amine's capacity to act as a potent nucleophile.

The amine also engages in characteristic reactions with carbonyl compounds. With dicarbonyl compounds, such as 2,4-pentanedione, it can participate in condensation reactions to form heterocyclic structures. In a notable example, the methyl ester of (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate reacts with 2,4-pentanedione in a process analogous to the Paal-Knorr pyrrole (B145914) synthesis to yield a 2,5-dimethyl-1H-pyrrol-1-yl derivative. googleapis.com This transformation involves the initial formation of an enamine or imine, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrrole ring.

| Reaction Type | Electrophile/Carbonyl | Reagents | Product | Ref. |

| Sulfonylation | Methanesulfonyl chloride | Et3N, DCM, 0 °C | N-(Cyclopent-2-en-1-yl)methanesulfonamide | rsc.org |

| Pyrrole Synthesis | 2,4-Pentanedione | DIEA | Methyl (1R,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate | googleapis.com |

Conjugate Addition Reactions

The nucleophilic amine functionality of this compound allows it to act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. nih.govambeed.com This process, often referred to as an aza-Michael reaction, involves the addition of the amine to the β-carbon of an electron-deficient alkene, forming a new carbon-nitrogen bond.

The mechanism begins with the nucleophilic attack of the amine's lone pair on the electrophilic β-carbon of the Michael acceptor. This results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-addition product. This reaction is a powerful tool for C-N bond formation and the synthesis of β-amino carbonyl compounds. While this reactivity is a fundamental characteristic of allylic amines, specific studies detailing a broad range of Michael acceptors with this compound itself are not extensively documented in the surveyed literature. The synthetic utility of this transformation has been demonstrated in the broader context of accessing complex nitrogenous scaffolds. rsc.org

Cycloaddition Reactions Involving the Cyclopentene (B43876) Moiety

The double bond within the cyclopentene ring of this compound serves as a reactive site for various cycloaddition reactions. These pericyclic reactions are highly valuable for the stereocontrolled construction of complex polycyclic systems.

[2+2] Photocycloadditions of Unactivated Olefins

The photochemical [2+2] cycloaddition is a reaction that allows for the synthesis of cyclobutane (B1203170) rings through the union of two olefinic components. The cyclopentene double bond in this compound is structurally suited to participate as an unactivated olefin in such transformations. Generally, these reactions are initiated by the photoexcitation of one of the olefin partners, which then adds to the ground-state second olefin to form a cyclobutane ring. While amine functionalities have historically been problematic for certain types of these reactions, amine-tolerant methodologies have been developed. However, specific examples detailing the participation of this compound in [2+2] photocycloaddition reactions were not prominently featured in surveyed research literature.

[3+2] Cycloaddition Reactions with Alkyne Derivatives

The [3+2] cycloaddition is a powerful method for constructing five-membered rings. In this type of reaction, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile). The cyclopentene double bond can function as a dipolarophile, reacting with various 1,3-dipoles. It is important to distinguish this from reactions that form the aminocyclopentene ring system. For instance, a notable photocatalytic [3+2] annulation of aminocyclopropanes with alkynes has been developed for the synthesis of functionalized 3-aminocyclopentene derivatives. rsc.orgresearchgate.netresearchgate.net This reaction proceeds via the opening of the cyclopropane (B1198618) ring to form a radical cation intermediate that engages in cycloaddition. rsc.org However, this represents a synthetic route to the cyclopentene amine scaffold rather than a transformation of it. Specific studies detailing the reaction of pre-formed this compound as a starting material in [3+2] cycloadditions with alkynes are not extensively reported.

1,3-Dipolar Cycloadditions

In 1,3-dipolar cycloadditions, the cyclopentene moiety of this compound can act as the dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide, azide, or nitrone to form a five-membered heterocyclic ring fused to the cyclopentane (B165970) frame. datapdf.com The reaction is believed to proceed through a concerted, pericyclic mechanism, where the stereochemistry of the dipolarophile is retained in the product. This class of reactions provides a versatile route to complex heterocyclic structures. Despite the theoretical potential for the cyclopentene double bond to participate in these transformations, specific, documented examples of this compound undergoing 1,3-dipolar cycloadditions were not identified in the surveyed literature.

Diels-Alder Reactions and Related Pericyclic Processes

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org While there is extensive literature on the Diels-Alder reactions of cyclopentenone and cyclopentadiene (B3395910), specific studies detailing this compound as a dienophile are less common. nih.govmasterorganicchemistry.com However, the electronic nature of the enamine functionality suggests that this compound can participate in these pericyclic reactions. The nitrogen atom's lone pair of electrons can donate into the double bond, increasing its nucleophilicity and making it an electron-rich dienophile.

This enhanced reactivity is particularly relevant in inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene. In normal-demand Diels-Alder reactions, the reactivity of this compound would be expected to be lower compared to cyclopentenone, where the electron-withdrawing carbonyl group activates the double bond towards reaction with electron-rich dienes. libretexts.org

The stereochemical outcome of Diels-Alder reactions involving cyclic dienophiles is well-established, often leading to the formation of bicyclic products with a high degree of stereocontrol. masterorganicchemistry.comyoutube.com In the case of this compound, the endo rule would be expected to govern the approach of the diene, leading to the preferential formation of the endo diastereomer. This is due to favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile.

Related pericyclic reactions, such as [2+2] cycloadditions, could also be envisioned with this compound, particularly under photochemical conditions or with specialized catalysts. The formation of cyclobutane structures from the reaction of enamines with certain electrophiles has been observed. acs.org

Catalytic Transformations Involving this compound as Substrate or Intermediate

Baylis-Hillman Reactions Catalyzed by Amines

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine (B1218219). wikipedia.orgyoutube.com While primary amines are not the conventional catalysts, they can participate in the reaction mechanism. This compound, as a primary amine, could potentially catalyze the Baylis-Hillman reaction. The mechanism would likely involve the formation of an enamine intermediate between the amine catalyst and the activated alkene. This enamine would then act as the nucleophile, attacking the aldehyde.

Alternatively, and more commonly, secondary amines are used as co-catalysts in Baylis-Hillman reactions involving less reactive enones like cyclopentenone. organic-chemistry.org In such systems, the secondary amine forms an iminium ion, which activates the enone towards nucleophilic attack. It is conceivable that this compound could play a role in similar catalytic systems, either as the primary catalyst or as a precursor to a more active catalytic species. The use of chiral amines as catalysts can also induce enantioselectivity in the Baylis-Hillman reaction. organic-chemistry.org

Role of Amine-Thiol Catalytic Systems

Amine-thiol catalytic systems have emerged as powerful tools in asymmetric synthesis. These systems often operate through a synergistic mechanism where the amine activates the substrate through enamine or iminium ion formation, and the thiol group participates in subsequent bond-forming steps or helps to control stereochemistry.

Research has demonstrated the application of a double catalytic system, combining a chiral amine and 2-mercaptobenzoic acid, for the α',β-regioselective [4+2] annulations of 2-cyclopentenone. rsc.org This precedent suggests that a catalytic system involving this compound and a suitable thiol could be effective in promoting similar cycloaddition reactions. The amine moiety of this compound could form an enamine with a carbonyl compound, while a chiral thiol co-catalyst could control the stereochemical outcome of the reaction. The thiol can also react with electrophiles, forming a thioether intermediate that can then undergo further transformations. rsc.org

Oxidative Cycloadditions

While specific examples of oxidative cycloadditions involving this compound are not prevalent in the literature, the reactivity of enamines and amines in oxidation reactions suggests potential pathways. Oxidative cyclization of ortho-substituted anilines is a known method for the synthesis of heterocyclic compounds. researchgate.net Analogously, the amino group in this compound could be oxidized to a more reactive species, such as a nitrene or an iminium ion, which could then undergo an intramolecular cycloaddition with the double bond.

Furthermore, the enamine tautomer of this compound could be susceptible to oxidation, leading to the formation of radical cations that could participate in cycloaddition reactions. The use of external oxidants, such as selenium dioxide, has been shown to induce a cascade of reactions in α,β-unsaturated ketones, leading to cyclized products. researchgate.net A similar approach could potentially be applied to derivatives of this compound.

Regio- and Stereochemical Control in Reactions of this compound

Factors Influencing Diastereoselectivity and Enantioselectivity

The control of diastereoselectivity and enantioselectivity in reactions involving this compound is crucial for its application in asymmetric synthesis. The stereochemical outcome of such reactions is influenced by a variety of factors, including the nature of the reactants, the catalyst, the solvent, and the reaction temperature.

Substrate Control: The inherent chirality of a derivatized this compound can direct the stereochemical course of a reaction. For instance, if the amine is part of a chiral auxiliary, it can effectively shield one face of the molecule, leading to a high degree of diastereoselectivity in subsequent reactions.

Catalyst Control: The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity. In the context of reactions involving cyclopentenone, which is structurally similar to this compound, chiral catalysts have been successfully employed in a variety of transformations, including Michael additions and Baylis-Hillman reactions. acs.orgnih.govorganic-chemistry.org For example, chiral secondary amines can catalyze the enantioselective Michael addition of aldehydes to nitroalkenes, proceeding through a chiral enamine intermediate. nih.gov Similarly, chiral phosphines and bifunctional catalysts have been used to control the stereochemistry of annulation reactions.

Reaction Conditions: The solvent and temperature can have a significant impact on both diastereoselectivity and enantioselectivity. The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting the stereochemical outcome. Temperature can also play a critical role; in many cases, lower temperatures lead to higher selectivity.

The following table summarizes some of the key factors influencing stereoselectivity in reactions of cyclic enones and enamines, which can be extrapolated to this compound:

| Factor | Influence on Stereoselectivity | Examples |

| Chiral Auxiliary | High diastereoselectivity through steric hindrance. | Use of a chiral amine to form a chiral enamine. |

| Chiral Catalyst | High enantioselectivity by creating a chiral environment around the reactants. | Chiral amine or phosphine catalysts in Michael additions or Baylis-Hillman reactions. |

| Solvent | Can affect the stability of diastereomeric transition states. | Polar vs. non-polar solvents can favor different stereoisomers. |

| Temperature | Lower temperatures generally lead to higher selectivity. | Kinetic control is favored at lower temperatures. |

Understanding π-Facial and Endo/Exo Selectivities

In the realm of stereoselective synthesis, the spatial arrangement of atoms in a molecule is of paramount importance. For reactions involving planar or near-planar structures like the double bond in this compound, two key concepts dictate the stereochemical outcome of the product: π-facial selectivity and endo/exo selectivity. These selectivities determine the three-dimensional orientation of new bonds and substituents relative to the existing molecular framework.

π-Facial Selectivity

π-facial selectivity refers to the preferential attack of a reagent on one of the two faces of a planar π-system. The cyclopentene ring of this compound, while not perfectly flat, presents two distinct faces to an approaching reagent. These faces are designated as the syn-face (the same side as a particular substituent) and the anti-face (the opposite side). The inherent chirality of a substituted this compound derivative can lead to diastereoselectivity, where one diastereomer is formed in preference to the other due to the differential accessibility of the two π-faces.

Several factors influence π-facial selectivity, including steric hindrance, electronic effects, and the presence of directing groups. For instance, a bulky substituent on the cyclopentene ring will sterically hinder the approach of a reagent to the syn-face, thereby favoring attack on the less hindered anti-face. Conversely, a substituent capable of hydrogen bonding or forming a coordination complex with the reagent can direct the attack to the syn-face.

In the context of Diels-Alder reactions involving cyclopentadiene derivatives, it has been computationally and experimentally shown that π-facial selectivity can be governed by a combination of steric and electronic effects. nsf.govresearchgate.net For 5-substituted cyclopentadienes, the facial selectivity is often attributed to the electronic nature of the substituent and its influence on the distortion of the cyclopentadiene ring in the transition state. nsf.gov While direct studies on this compound are limited, these principles can be extrapolated to predict its behavior in cycloaddition reactions. For example, in the reaction of a chiral glucosamine-derived furan (B31954) with maleimides, a π-facial selectivity of 6.5:1 was achieved, highlighting the significant influence of the chiral scaffold on the reaction outcome. rug.nl

Endo/Exo Selectivity

Endo/exo selectivity is a term most commonly associated with cycloaddition reactions, particularly the Diels-Alder reaction, involving cyclic dienes or dienophiles. It describes the relative orientation of the substituents of the dienophile with respect to the diene in the bicyclic product.

Endo addition: The substituent on the dienophile is oriented towards the π-system of the diene. This orientation is often favored due to secondary orbital interactions, which are stabilizing interactions between the frontier molecular orbitals of the diene and the dienophile.

Exo addition: The substituent on the dienophile is oriented away from the π-system of the diene. This orientation is sterically less hindered.

The preference for endo or exo products is a result of the interplay between stabilizing secondary orbital interactions and destabilizing steric repulsions in the transition state. In many Diels-Alder reactions involving cyclopentadiene, the endo product is the kinetically favored product, despite being the thermodynamically less stable isomer. academie-sciences.fr However, factors such as the nature of the substituents, the solvent, and the presence of catalysts can influence the endo/exo ratio. For instance, in cycloadditions of phthalazinium dicyanomethanide 1,3-dipole with N-substituted maleimides, the endo product was formed exclusively, even with bulky substituents like tert-butyl. nih.gov

Table 1: Factors Influencing Stereoselectivity in Cyclopentene Systems

| Selectivity Type | Influencing Factors | General Outcome |

| π-Facial Selectivity | Steric Hindrance | Attack on the less hindered face is favored. |

| Electronic Effects | Electron-donating or -withdrawing groups can influence the electron density of the π-faces. | |

| Directing Groups | Groups capable of coordination or hydrogen bonding can direct reagents to a specific face. | |

| Endo/Exo Selectivity | Secondary Orbital Interactions | Favors the formation of the endo product in Diels-Alder reactions. |

| Steric Repulsion | Favors the formation of the exo product. | |

| Solvent Effects | The polarity of the solvent can influence the stability of the transition states. rug.nl | |

| Lewis Acid Catalysis | Can enhance the rate and selectivity of cycloaddition reactions. academie-sciences.fr |

Rearrangement Processes and Skeletal Transformations of this compound Systems

This compound and its derivatives are susceptible to a variety of rearrangement reactions that lead to the formation of new structural frameworks. These transformations are often driven by the release of ring strain, the formation of more stable intermediates, or the thermodynamic stability of the final product. Mechanistic investigations into these processes are crucial for understanding the underlying principles that govern their reactivity and for harnessing their synthetic potential.

One of the most relevant classes of rearrangements for allylic amines like this compound are sigmatropic rearrangements. These are pericyclic reactions that involve the migration of a σ-bond across a π-system. The two most pertinent examples for this system are the aza-Cope and aza-Claisen rearrangements.

Aza-Cope and Aza-Claisen Rearrangements

The aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1-aza-1,5-hexadiene system. For a derivative of this compound, this would typically involve an N-allyl substituent. The reaction proceeds through a cyclic, six-membered transition state, and its facility is influenced by the substituents on the nitrogen and the carbon skeleton. The aza-Claisen rearrangement is a related nih.govnih.gov-sigmatropic rearrangement of an N-allyl vinylamine (B613835) or a related enamide derivative. tcichemicals.com

Mechanistic studies have shown that these rearrangements often proceed with a high degree of stereospecificity, transferring chirality from the starting material to the product. The stereochemical outcome can often be predicted by considering a chair-like transition state. Lewis acids can be employed to catalyze these rearrangements, allowing them to proceed at lower temperatures. tcichemicals.com

A tandem aza-Claisen rearrangement followed by a carbocyclization of N-allyl ynamides has been developed to synthesize cyclopentenimines. nih.gov This process highlights how a sigmatropic rearrangement can be a key step in a cascade sequence to build molecular complexity. In the case of N-sulfonyl ynamides, palladium catalysis was necessary to promote the desired rearrangement, as a 1,3-sulfonyl shift was a competing process under thermal conditions. nih.gov However, for N-phosphoryl ynamides, the thermal rearrangement proceeded efficiently. nih.gov

Overman Rearrangement

A related and synthetically powerful transformation is the Overman rearrangement, which is a nih.govnih.gov-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic trichloroacetamide. While not a direct rearrangement of this compound itself, it is a key method for the stereoselective synthesis of allylic amines, including those with a cyclopentene scaffold. The rearrangement can be induced thermally or by using palladium or mercury catalysts. The Overman rearrangement has been instrumental in the synthesis of chiral allylic amines with high enantioselectivity. libretexts.org

Skeletal Transformations

Beyond sigmatropic rearrangements, cyclopentenylamine systems can undergo more profound skeletal transformations. These can be initiated by various reagents or conditions, leading to ring expansion, ring contraction, or the formation of fused heterocyclic systems.

For instance, the Piancatelli rearrangement, and its aza-variant, involves the acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxy- or 4-aminocyclopentenones, respectively. researchgate.net This reaction provides a powerful method for the construction of functionalized cyclopentenone rings, which are valuable synthetic intermediates. The enantioselective aza-Piancatelli rearrangement has been achieved using chiral phosphoric acid catalysts, affording highly functionalized cyclopentenones with excellent diastereo- and enantioselectivities. researchgate.net

Table 2: Key Rearrangement Reactions Relevant to this compound Systems

| Rearrangement Type | Description | Key Features |

| Aza-Cope Rearrangement | nih.govnih.gov-Sigmatropic shift of a 1-aza-1,5-hexadiene system. | Often stereospecific, can be catalyzed by Lewis acids. |

| Aza-Claisen Rearrangement | nih.govnih.gov-Sigmatropic shift of an N-allyl vinylamine or enamide. | Can be used in tandem with other reactions to build complex molecules. nih.gov |

| Overman Rearrangement | nih.govnih.gov-Sigmatropic shift of an allylic trichloroacetimidate. | A key method for the stereoselective synthesis of allylic amines. libretexts.org |

| Aza-Piancatelli Rearrangement | Acid-catalyzed rearrangement of 2-furylcarbinols with amines. | Forms 4-aminocyclopentenone derivatives. researchgate.net |

Strategic Applications of Cyclopent 2 En 1 Amine As a Building Block and Ligand in Chemical Synthesis

Role as a Synthetic Intermediate for Carbocyclic Scaffolds

A primary application of cyclopent-2-en-1-amine and its derivatives is in the synthesis of carbocyclic nucleoside analogues. In these molecules, the cyclopentane (B165970) or cyclopentene (B43876) ring serves as a stable isosteric replacement for the furanose sugar moiety found in natural nucleosides. This substitution confers increased stability against enzymatic degradation, a desirable property for antiviral and anticancer agents. bohrium.com

The synthesis of these analogues often involves the coupling of a suitably protected cyclopentenylamine derivative with a purine (B94841) or pyrimidine (B1678525) base. For instance, derivatives of 5'-dehydroxymethyl carbocyclic nucleosides have been synthesized by condensing cyclopentenyl chloride with pyrimidines, followed by further functionalization. nih.gov Similarly, other research has focused on constructing nucleoside analogues by building the base onto the amino group of substituted cyclopentane scaffolds. bohrium.com These synthetic strategies have yielded a variety of carbocyclic analogues of adenosine (B11128), inosine, and uridine (B1682114). bohrium.com The cyclopentene ring is a key intermediate in these syntheses, often prepared through multi-step sequences starting from precursors like D-ribose, utilizing reactions such as ring-closing metathesis. researchgate.netresearchgate.net

Table 1: Examples of Carbocyclic Scaffolds Derived from Cyclopentenyl Intermediates

| Precursor Type | Target Carbocyclic Scaffold | Therapeutic Area of Interest |

|---|---|---|

| Cyclopentenyl chloride | 5'-dehydroxymethyl carbocyclic pyrimidine nucleosides | Antiviral, Anticancer nih.gov |

| 4-amino-1,2-cyclopentanedimethanol | bis-(Hydroxymethyl)-cyclopentane adenosine analogues | Antiviral bohrium.com |

| 4-amino-1,3-cyclopentanedimethanol | bis-(Hydroxymethyl)-cyclopentane uridine analogues | Antiviral bohrium.com |

| Bicyclo[2.2.1]heptane amine | L-type carbocyclic nucleosides | Antiviral (Influenza, Coxsackievirus B4) researchgate.net |

Utilization in the Construction of Diverse Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent starting material for the construction of various heterocyclic systems. The nucleophilic amine and the reactive double bond can participate in a range of cyclization and annulation reactions.

One powerful method for creating nitrogen-containing heterocyclic scaffolds is the aza-Piancatelli reaction. This rearrangement, typically catalyzed by a Brønsted or Lewis acid, involves the reaction of a 2-furylcarbinol with an amine. When an amine source is used, this reaction yields highly functionalized 4-aminocyclopentenone derivatives. nih.govresearchgate.net These products are versatile intermediates for synthesizing more complex heterocyclic structures, such as cyclopentane-fused pyrrolidines and other nitrogen-containing ring systems. The reaction can be performed with high diastereo- and enantioselectivity, providing access to chiral heterocyclic building blocks. nih.gov Further transformations of these aminocyclopentenone scaffolds allow for the synthesis of diverse cyclopentane-based molecules for potential use in drug discovery. researchgate.net

Table 2: Heterocyclic Systems Accessible via Cyclopentenylamine-Related Strategies

| Reaction Type | Key Intermediate | Resulting Heterocyclic System |

|---|---|---|

| Aza-Piancatelli Rearrangement | 4-Sulfoximinocyclopent-2-en-1-one | Cyclopentane-fused heterocycles researchgate.net |

| Aza-Piancatelli/Michael Addition | N-Cyclopentenyl Sulfoximine | Bridged tetrahydrobenzo[b]azepines researchgate.net |

Development of Chiral Ligands and Organocatalysts Derived from this compound

The inherent chirality of substituted cyclopentenylamine scaffolds has spurred significant interest in their use for developing new chiral ligands and organocatalysts. By modifying the basic structure, researchers can create molecules that effectively control the stereochemical outcome of chemical reactions. Chiral cyclopentadienyl (B1206354) (Cp) ligands, for example, have become powerful tools in asymmetric metal catalysis, where the ligand framework creates a chiral environment around the metal center, directing the approach of substrates. researchgate.net

Similarly, the amine functionality in the cyclopentenylamine core can be incorporated into bifunctional organocatalysts. These catalysts often feature a tertiary amine, which acts as a Lewis base, and a hydrogen-bond donor moiety (like a thiourea (B124793) or enaminone group). mdpi.com This dual activation mechanism allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.

Chiral catalysts derived from amine scaffolds are widely used in a variety of enantioselective transformations. For example, chiral secondary amines are effective catalysts for Michael additions and intramolecular crossed benzoin (B196080) reactions, producing densely functionalized cyclopentanones with high enantioselectivities. nih.gov

A key application for catalysts derived from cyclopentenylamine precursors is the enantioselective aza-Piancatelli reaction. The use of a chiral Brønsted acid (CBA) can catalyze the rearrangement of furylcarbinols with an amine source to produce N-cyclopentenyl derivatives with excellent diastereo- and enantioselectivity. nih.gov This methodology provides a direct route to valuable α-chiral amine structures. These chiral amine products can then be further modified, demonstrating their utility as versatile synthetic intermediates. nih.gov

Table 3: Asymmetric Reactions Catalyzed by Chiral Amine-Based Systems

| Reaction | Catalyst Type | Substrates | Product Type | Reported Enantioselectivity |

|---|---|---|---|---|

| Aza-Piancatelli Rearrangement | Chiral Brønsted Acid | Furylcarbinols, Sulfoximines | N-Cyclopentenyl Sulfoximines | High yields and enantioselectivity nih.gov |

| Michael Addition / Intramolecular Benzoin Reaction | Secondary Amine / N-Heterocyclic Carbene (Multicatalysis) | 1,3-dicarbonyls, α,β-unsaturated aldehydes | Functionalized Cyclopentanones | High enantioselectivities nih.gov |

The successful design of new chiral ligands based on the cyclopentenylamine framework relies on several key principles aimed at maximizing stereochemical control.

Structural Rigidity and a Well-Defined Chiral Pocket: The ligand must create a rigid and well-defined three-dimensional space around the catalytic active site. Chiral cyclopentadienyl ligands, for instance, form stable η⁵-haptic complexes with metals, where substituents on the ring act as "walls" that direct the incoming substrate to a specific face of the catalyst. researchgate.net

Steric Hindrance: Bulky substituents are strategically placed on the ligand to sterically block one of the possible transition states, favoring the formation of one enantiomer over the other. The size and position of these groups are critical for achieving high enantioselectivity. researchgate.net

Electronic Tuning and Non-Covalent Interactions: The electronic properties of the ligand can be tuned to influence the reactivity of the catalyst. Furthermore, incorporating functional groups capable of hydrogen bonding or other non-covalent interactions helps to orient the substrate within the chiral pocket, enhancing stereodiscrimination.

Modular Synthesis: An effective ligand design should allow for a modular synthesis, enabling the systematic variation of substituents. This facilitates the rapid optimization of the ligand for a specific catalytic transformation.

By applying these principles, the cyclopentenylamine scaffold can be elaborated into a diverse range of ligands and organocatalysts tailored for specific asymmetric reactions.

Precursors to Advanced Synthetic Intermediates and Analogues

This compound is not only a building block for final target molecules but also a precursor to more advanced and highly functionalized synthetic intermediates. These intermediates open pathways to a broader range of complex structures and chemical analogues.

For example, a distinctive N-substituent-controlled reaction of β-CF₃-1,3-enynamides can lead to 3-CF₃-cyclopentenylamines through a cascade process. acs.org This provides access to trifluoromethylated cyclopentenylamine scaffolds, which are valuable in medicinal chemistry due to the unique properties conferred by the CF₃ group.

Furthermore, cyclopentenylamine derivatives can be employed as the amino component in isocyanide-based multicomponent reactions. This strategy allows for the rapid construction of structurally complex and diverse tetrasubstituted cyclopentenyl frameworks, including peptidomimetics and natural product hybrids, with high stereoselectivity. nih.gov The resulting products, bearing free amine or hydroxy groups after deprotection, serve as advanced intermediates that can be further functionalized using standard synthetic methods. nih.gov

Table 4: Advanced Intermediates and Analogues from Cyclopentenylamine

| Starting Material/Reaction Type | Advanced Intermediate | Potential Application/Next Step |

|---|---|---|

| β-CF₃-1,3-enynamides | 3-CF₃-cyclopentenylamines | Synthesis of fluorinated bioactive molecules acs.org |

| Isocyanide-based multicomponent reaction | Tetrasubstituted cyclopentenyl peptidomimetics | Building blocks for drug discovery, organocatalysis nih.gov |

In Depth Spectroscopic Characterization and Conformational Analysis of Cyclopent 2 En 1 Amine and Its Adducts

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational characterization of Cyclopent-2-en-1-amine in solution.

The ¹H NMR spectrum of this compound presents a complex set of signals due to the spin-spin coupling between its nine protons. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are indispensable for deciphering these intricate coupling networks. A COSY spectrum would reveal correlations between geminal and vicinal protons, allowing for the unambiguous assignment of protons on the cyclopentene (B43876) ring. For instance, the allylic proton (H1) would show correlations to the olefinic protons (H2, H3) and the adjacent methylene (B1212753) protons (H5). Long-range couplings, such as a ⁴J coupling between protons, can also be identified, providing further structural constraints. researchgate.net

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Key ¹H-¹H COSY Correlations |

|---|---|---|---|

| H2/H3 (Vinyl) | 5.5 - 6.0 | m | H3/H2, H1, H4 |

| H1 (Allylic, CH-N) | 3.5 - 4.0 | m | H2, H3, H5 |

| H4 (Methylene) | 2.0 - 2.5 | m | H5, H2, H3 |

| H5 (Methylene) | 1.5 - 2.0 | m | H4, H1 |

| NH₂ | 1.0 - 3.0 (variable) | br s | None (or H1 if exchange is slow) |

The five-membered ring of this compound is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope or twist forms. The populations of these conformers can be investigated by analyzing NMR parameters, primarily vicinal proton-proton coupling constants (³JHH). researchgate.netnih.govauremn.org.br The magnitude of these couplings is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³JHH values around the ring and comparing them with theoretical values calculated for different ideal conformations, the preferred conformation in solution can be deduced. researchgate.netnih.gov For example, a larger coupling constant between H1 and a proton on C5 would suggest a specific pseudo-axial or pseudo-equatorial orientation of the amino group.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY or ROESY, can provide information about through-space proximity between protons. Observing an NOE between the H1 proton and a specific proton on the C4 methylene group would help define the three-dimensional structure and the relative orientation of substituents on the ring.

In-situ, or real-time, NMR monitoring is a powerful tool for studying the kinetics and mechanisms of reactions involving this compound. spectroscopyonline.com By acquiring NMR spectra at regular intervals directly from a reacting mixture within the spectrometer, one can observe the consumption of reactants, the formation of intermediates, and the appearance of products over time. researchgate.net This technique is particularly valuable for identifying transient or unstable intermediates that might be missed by conventional offline analysis. spectroscopyonline.com

For example, in reactions where this compound acts as an enamine precursor, cycloaddition reactions can be monitored. Studies on analogous systems have shown that intermediates, such as cyclobutane (B1203170) adducts, can be directly observed and characterized by ¹H NMR before they convert to the final product. acs.orgnih.govresearchgate.net The quantitative nature of NMR allows for the determination of reaction rates and kinetic orders, providing deep mechanistic insights into the transformation. acs.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the functional groups present in this compound and its adducts. triprinceton.org These two methods are complementary; IR spectroscopy is particularly sensitive to vibrations of polar bonds (e.g., N-H, C-N), while Raman spectroscopy is more sensitive to vibrations of non-polar, polarizable bonds (e.g., C=C). mt.com

For this compound, the IR spectrum would be dominated by characteristic absorptions from the amine group. orgchemboulder.com A primary amine (R-NH₂) typically shows two N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches), an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹, and a broad N-H wagging band between 665-910 cm⁻¹. orgchemboulder.comlibretexts.org The C-N stretch of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com The C=C stretching vibration would be observed around 1650 cm⁻¹, though it may be weak in the IR spectrum.

In the Raman spectrum, the C=C stretch would be expected to be a strong signal, providing clear evidence of the double bond. Shifts in the positions of these characteristic bands upon the formation of an adduct can offer significant mechanistic clues. For instance, if a reaction occurs at the amine group (e.g., acylation), the N-H stretching bands would disappear or shift significantly, and a new carbonyl (C=O) band would appear. Similarly, a reaction at the double bond would lead to the disappearance of the C=C stretching band. dergipark.org.tr

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | IR |

| C=C Stretch | Alkene | ~1650 | Raman |

| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | IR |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | IR |

| N-H Wag | Primary/Secondary Amine | 665 - 910 | IR |

High-Resolution Mass Spectrometry for Product Structure Confirmation and Mechanistic Deductions

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its reaction products. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can provide an unambiguous molecular formula. The calculated exact mass for this compound (C₅H₉N) is 83.0735 Da, a value that can be precisely verified by HRMS. nih.gov

| Ion | Formula | Calculated Exact Mass (Da) | Proposed Origin |

|---|---|---|---|

| [M]⁺˙ | C₅H₉N | 83.0735 | Molecular Ion |

| [M-H]⁺ | C₅H₈N | 82.0657 | Loss of H radical from α-carbon |

| [M-C₂H₄]⁺˙ | C₃H₅N | 55.0422 | Ring cleavage with loss of ethene |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov As this compound is chiral, obtaining the structure of an enantiomerically pure derivative via single-crystal X-ray diffraction would provide an unambiguous assignment of its R or S configuration. caltech.edu While obtaining suitable crystals of the parent amine can be challenging, derivatization with an agent that promotes crystallization is a common strategy. mdpi.com

A crystallographic analysis yields precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. mdpi.com This information would definitively characterize the puckering of the cyclopentene ring in the solid state (e.g., identifying it as a specific envelope or twist conformation) and the precise orientation of the amine substituent (pseudo-axial vs. pseudo-equatorial). For adducts of this compound, X-ray crystallography provides irrefutable proof of the newly formed structure, confirming regiochemistry and stereochemistry resulting from a chemical reaction. acs.org While the conformation in the solid state may not be identical to the dominant conformation in solution, it provides a crucial, high-resolution snapshot of the molecule's geometry. nih.gov The method is particularly powerful for establishing the absolute structure of chiral compounds, which is critical in fields like asymmetric synthesis and medicinal chemistry. nih.govmdpi.com

Computational and Theoretical Chemical Studies of this compound Systems

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules like this compound at an atomic level. Through methods such as Density Functional Theory (DFT), molecular modeling, and Quantitative Structure-Reactivity Relationships (QSAR), researchers can elucidate complex chemical processes that are difficult to observe experimentally.

Future Research Directions and Emerging Paradigms in Cyclopent 2 En 1 Amine Chemistry

Exploration of Underexplored Reaction Pathways and Novel Transformations

While the fundamental reactivity of cyclopent-2-en-1-amine is established, a vast landscape of chemical transformations remains underexplored. Future efforts will likely focus on uncovering novel reaction pathways that provide access to complex and diverse molecular scaffolds.

Novel Cycloaddition Reactions: The development of innovative cycloannulation strategies, such as the diastereo- and enantioselective [3+2] cycloadditions, presents a powerful tool for constructing polysubstituted cyclopentane (B165970) rings. researchgate.net Research into palladium-catalyzed reactions of zwitterions or the use of methylene (B1212753) cyclic carbonates as dipole synthons could be extended to this compound systems, enabling the synthesis of unique fused N-heterocycles. researchgate.net

Photochemical Transformations: Photochemistry offers a unique avenue for accessing strained ring systems and complex molecular architectures that are often challenging to obtain through traditional thermal methods. Tandem photochemical reactions, for instance, have been used to transform cyclopentenone derivatives into highly functionalized alkylidenecyclobutanes. researchgate.net Exploring the photochemical reactivity of this compound and its derivatives could unlock novel transformations and intermediates.

Alternative Cyclocondensation Pathways: It is widely recognized that 1,2-diamines react with 1,2-diketones to form pyrazine (B50134) rings. jlu.edu.cn However, recent studies have shown that alternative pathways can lead to the formation of seven-membered rings containing an imidazole (B134444) moiety, such as naphthoazepin derivatives. jlu.edu.cn Investigating the cyclocondensation reactions of functionalized this compound derivatives with various diketones under different conditions could reveal competing reaction pathways and lead to the discovery of new heterocyclic systems.

Integration of this compound into Sustainable Chemical Processes

The principles of green chemistry are becoming central to modern synthetic chemistry, aiming to reduce environmental impact through the use of renewable resources, energy-efficient processes, and the minimization of hazardous waste. chemijournal.comresearchgate.netresearchgate.net

Renewable Feedstocks: A key principle of green chemistry is the use of renewable raw materials. nih.gov Biomass-derived platforms, such as furfural, are gaining attention as sustainable starting points for valuable chemical compounds. researchgate.net Methodologies have been developed to synthesize α-enaminones from furfural, which involves the formation of a cyclopentenone intermediate. researchgate.netrsc.org Adapting such strategies to produce this compound or its precursors would represent a significant step towards a more sustainable chemical economy.

Energy Efficiency and Continuous Flow Processes: Designing for energy efficiency is another core tenet of green chemistry. researchgate.netnih.gov Continuous flow processing offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and real-time monitoring. rsc.orgnih.gov The synthesis of α-enaminones has been successfully demonstrated in a continuous flow setup, showcasing improved yield and selectivity. researchgate.netrsc.org Integrating the synthesis and derivatization of this compound into continuous flow systems can lead to more energy-efficient and scalable processes.

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing atom economy and preventing waste generation. nih.gov This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. The development of catalytic processes that avoid the use of stoichiometric amounts of additives or oxidants is crucial in this regard. researchgate.net

Development of Highly Efficient and Selective Catalytic Systems

Catalysis is fundamental to achieving the high levels of efficiency and selectivity required in modern organic synthesis. acs.org Future research will focus on designing novel catalysts that can control reactivity and stereochemistry in reactions involving this compound.

Cooperative and Multicatalytic Systems: Synergistic catalysis, which combines two or more catalysts that work cooperatively, has emerged as a powerful strategy for enabling transformations that are not possible with a single catalyst. researchgate.netnih.gov Examples include the combination of chiral secondary amines and N-heterocyclic carbenes (NHCs) for cascade reactions to form complex cyclopentanones, or the use of palladium catalysts with chiral secondary amines for enantioselective cycloannulations. researchgate.netnih.govnih.govacs.org Applying these multicatalytic concepts to this compound chemistry could provide access to densely functionalized and stereochemically complex products.

Heterogeneous Catalysis: The use of solid, recyclable catalysts is a cornerstone of sustainable chemistry. researchgate.net Palladium on carbon (Pd/C) and other supported palladium catalysts have proven effective for the hydrogenation of cyclopentenone derivatives. rsc.org Zeolites, such as H-Y, which possess both Brønsted and Lewis acidity, have been used as efficient and reusable catalysts for the synthesis of cyclic enamines. researchgate.net Developing robust heterogeneous catalysts for the synthesis and functionalization of this compound would simplify product purification and improve process sustainability.

Control of Selectivity: The amine group can significantly influence the rate and selectivity of catalytic reactions. escholarship.orgnih.gov The development of catalytic systems that can precisely control the regioselectivity and stereoselectivity of reactions on the cyclopentene (B43876) ring is a major goal. This includes leveraging the directing ability of the amine group or designing catalysts that can differentiate between various reactive sites on the molecule.

| Catalyst System Type | Key Features | Potential Application in this compound Chemistry | Reference |

|---|---|---|---|

| Cooperative Catalysis (e.g., Pd/Chiral Amine) | Synergistic action of two catalysts; enables new transformations; high enantioselectivity. | Asymmetric [3+2] cycloadditions to form chiral polysubstituted cyclopentanes. | researchgate.net |

| Multicatalysis (e.g., Amine/NHC) | Cascade reactions in one pot; builds molecular complexity efficiently. | Synthesis of densely functionalized cyclopentanone (B42830) derivatives from this compound precursors. | nih.govnih.gov |

| Supported Metal Catalysts (e.g., Pd/C) | Heterogeneous; reusable; suitable for flow chemistry. | Selective hydrogenation of the double bond in this compound derivatives. | rsc.org |

| Zeolite Catalysts (e.g., H-Y) | Heterogeneous; shape-selective; Brønsted and Lewis acidity. | Green synthesis of this compound and related enamines. | researchgate.net |

Computational Design of Next-Generation this compound Derivatives with Tunable Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in silico design of molecules with specific, tunable properties. This approach can accelerate the development process by prioritizing synthetic targets with the highest probability of success.

Future research will increasingly utilize computational modeling to design novel this compound derivatives. By performing calculations, researchers can predict various molecular properties, including conformational stability, electronic structure, and potential for intermolecular interactions. mdpi.com For example, density functional theory (DFT) calculations can be employed to understand the energy differences between various conformations (e.g., folded vs. extended) of flexible molecules, which can be crucial for their biological activity. mdpi.com This predictive power allows for the rational design of derivatives with optimized binding affinities for biological targets or desired physical properties for materials applications, thereby reducing the need for extensive trial-and-error synthesis.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most profound insights into complex chemical processes are often gained when experimental synthesis and computational studies are used in concert. This synergistic approach allows for the validation of theoretical models with real-world data and provides a deeper mechanistic understanding that can guide future synthetic efforts.

A compelling example of this synergy is found in the study of reactions between enamines and nitroalkenes. nih.govacs.org Through a combination of NMR spectroscopy and computational calculations, researchers have been able to identify and characterize transient intermediates, such as zwitterions and cyclobutanes, which are crucial to the reaction mechanism. nih.govacs.org Computational studies predicted that the formation of these cyclobutane (B1203170) intermediates is exothermic. acs.org These predictions were subsequently confirmed by NMR monitoring, which showed that cyclobutanes are the predominant species under certain conditions before rearranging to the final product. nih.govacs.org Applying this combined approach to the reactions of this compound will be essential for elucidating complex reaction mechanisms, identifying reactive intermediates, and ultimately designing more efficient and selective synthetic routes.

Advanced Analytical Techniques for Real-time Reaction Monitoring and Intermediate Characterization

The development of robust and efficient synthetic processes relies on a thorough understanding of reaction kinetics, pathways, and the identification of any intermediates or byproducts. Process Analytical Technology (PAT) plays a crucial role by enabling real-time monitoring of chemical reactions, providing valuable data for process optimization and control. nih.gov

Future research will increasingly incorporate advanced analytical techniques to study reactions involving this compound.

Real-time Monitoring in Flow Chemistry: Continuous flow systems are ideally suited for the integration of in-line analytical tools. nih.gov Techniques such as NMR, UV/Vis, and IR spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time as the reaction stream flows through the reactor. nih.gov This allows for rapid optimization of reaction conditions (e.g., temperature, flow rate) and ensures consistent product quality.

Characterization of Unstable Intermediates: Many chemical reactions proceed through short-lived, unstable intermediates that dictate the final outcome of the reaction. researchgate.net NMR spectroscopy has proven to be a powerful tool for observing and characterizing such species directly in the reaction mixture. For instance, NMR has been used to detect hemiaminal intermediates formed in the reaction of amines with ketones and to characterize cyclobutane intermediates in enamine-nitroalkene reactions. nih.govacs.orgresearchgate.net The application of these advanced spectroscopic methods will be critical for understanding the mechanistic details of this compound chemistry.

| Analytical Technique | Application | Information Gained | Reference |

|---|---|---|---|

| NMR Spectroscopy | Real-time reaction monitoring; intermediate characterization. | Structural information, quantification of species, reaction kinetics. | nih.govnih.govacs.org |

| UV/Vis Spectroscopy | In-line monitoring of reactions involving chromophores. | Concentration changes over time, kinetic data. | nih.gov |

| IR Spectroscopy | Monitoring of functional group transformations in real-time. | Disappearance of reactants and appearance of products. | nih.gov |

| UHPLC | Final quantification and purity analysis. | Separation and quantification of all components in the final reaction mixture. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.